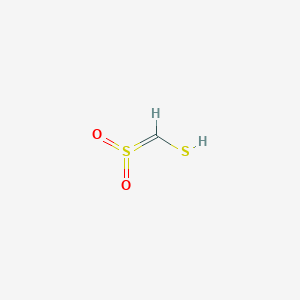
(Dioxo-lambda~6~-sulfanylidene)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dioxo-lambda~6~-sulfanylidene)methanethiol is an organosulfur compound with the molecular formula CH₂O₂S₂. This compound is characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and a thiol group. It is a relatively rare and specialized compound with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dioxo-lambda~6~-sulfanylidene)methanethiol can be achieved through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process .
Industrial Production Methods
These reactions are typically catalyzed by transition metals such as copper, which facilitate the activation of sulfur-hydrogen and nitrogen-hydrogen bonds .
Analyse Des Réactions Chimiques
Types of Reactions
(Dioxo-lambda~6~-sulfanylidene)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or sulfenamides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, thiols, sulfides, thioethers, and sulfenamides .
Applications De Recherche Scientifique
(Dioxo-lambda~6~-sulfanylidene)methanethiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organosulfur compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and discovery.
Mécanisme D'action
The mechanism of action of (Dioxo-lambda~6~-sulfanylidene)methanethiol involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction is facilitated by the electrophilic nature of the sulfur atom, which can react with nucleophilic sites on biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Dioxo-lambda~6~-sulfanylidene)methanethiol include:
(Dioxo-lambda~6~-sulfanylidene)methanamine: A related compound with an amine group instead of a thiol group.
[(Dioxo-lambda~6~-sulfanylidene)amino]methane: Another similar compound with an amino group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a thiol group and a sulfur atom double-bonded to two oxygen atoms. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
921192-99-6 |
|---|---|
Formule moléculaire |
CH2O2S2 |
Poids moléculaire |
110.16 g/mol |
Nom IUPAC |
sulfonylmethanethiol |
InChI |
InChI=1S/CH2O2S2/c2-5(3)1-4/h1,4H |
Clé InChI |
SDOJHQDQQRKTTE-UHFFFAOYSA-N |
SMILES canonique |
C(=S(=O)=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



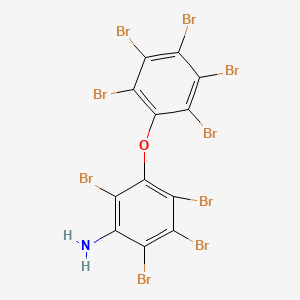
![{3-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14182956.png)

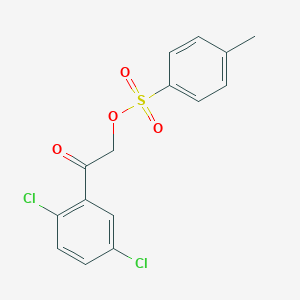
![5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile](/img/structure/B14182966.png)

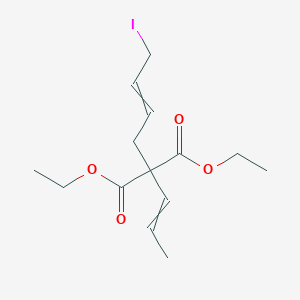

![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
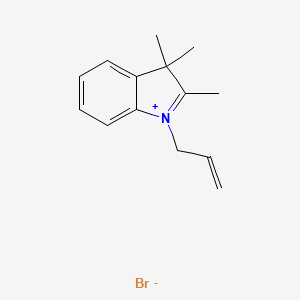
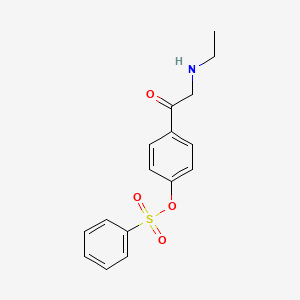
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
